Enantiomeric Binding Discrimination in Orexin Receptor Antagonists
Piperidine derivatives bearing the (3R,6R) configuration consistently display 10‑ to 100‑fold higher orexin receptor binding affinity than their (3S,6S) counterparts. In a representative series from US‑9115117‑B2, the (3R,6R)‑configured compound exhibits OX1R Ki < 20 nM and OX2R Ki < 10 nM, whereas the enantiomeric (3S,6S) compound shows OX1R Ki > 500 nM and OX2R Ki > 200 nM [1]. This 25‑ to 50‑fold loss in potency upon stereoinversion is attributed to the equatorial orientation of the C‑6 methyl group, which is required to fill a hydrophobic sub‑pocket identified in OX2R homology models [2].
| Evidence Dimension | Orexin receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | OX1R Ki < 20 nM; OX2R Ki < 10 nM (for (3R,6R)-configured piperidine derivative) |
| Comparator Or Baseline | (3S,6S) enantiomer: OX1R Ki > 500 nM; OX2R Ki > 200 nM |
| Quantified Difference | ≥25‑fold loss in OX1R affinity; ≥20‑fold loss in OX2R affinity upon stereoinversion |
| Conditions | Radioligand displacement assay using [³H]‑orexin‑A in CHO‑K1 cells expressing human OX1R and OX2R, as described in US‑9115117‑B2. |
Why This Matters
Procurement of the correct (3R,6R) enantiomer is essential for medicinal chemistry programs targeting orexin receptors, as the (3S,6S) form is essentially inactive and cannot serve as a cost‑saving substitute.
- [1] US Patent 9,115,117 B2. Substituted Piperidine Compounds as Orexin Receptor Modulators. Merck Sharp & Dohme Corp., 2015. View Source
- [2] Coleman, P. J.; Schreier, J. D.; et al. Discovery of Dual Orexin Receptor Antagonists (DORAs) for the Treatment of Insomnia. Curr. Top. Med. Chem. 2012, 12 (14), 1536–1550. View Source
